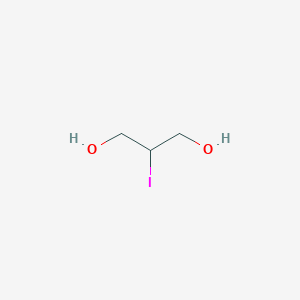

2-Iodopropane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodopropane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7IO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTRRWUQXIOVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277219 | |

| Record name | 2-iodopropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-29-1 | |

| Record name | 2-Iodo-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodopropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodopropane 1,3 Diol and Its Derivatives

Regioselective and Stereoselective Synthesis of 2-Iodopropane-1,3-diol

The precise placement of the iodo and hydroxyl groups on the propane (B168953) backbone is a key challenge in the synthesis of 2-iodopropane-1,3-diol. Achieving this requires careful control over the reaction pathways, often employing sophisticated catalytic systems and chiral auxiliaries.

Enantioselective Approaches to Chiral 2-Iodopropane-1,3-diol Skeletons

The creation of chiral 2-iodopropane-1,3-diol necessitates enantioselective methods that can differentiate between enantiotopic groups or faces of a prochiral substrate. One of the most effective strategies involves the asymmetric reduction of corresponding prochiral ketones. While direct synthesis of 2-iodopropane-1,3-diol via this method is not extensively documented, analogous transformations provide a strong precedent. For instance, the asymmetric hydrogenation of β-keto esters using atropisomeric diphosphine/ruthenium complexes has been shown to produce chiral 1,3-diols with excellent enantioselectivity (up to 99% ee). sctunisie.org This methodology could potentially be adapted for a precursor to 2-iodopropane-1,3-diol.

Another powerful approach is the kinetic resolution of racemic mixtures. Lipases and esterases are effective biocatalysts for the kinetic resolution of racemic halohydrins, offering a green alternative to traditional chemical methods. nih.govunipd.it Furthermore, halohydrin dehalogenases can be used in the kinetic resolution of racemic halohydrins, providing access to enantiopure compounds. unipd.itrsc.org

The desymmetrization of prochiral 2-substituted-1,3-propanediols is another viable route. While not specifically demonstrated for an iodo-substituent, copper-catalyzed oxidative desymmetrization of N-2-methylbenzoyl-protected 2-amino-1,3-diols has been achieved with high enantioselectivities using a (R,R)-PhBOX catalyst system. acs.org This highlights the potential for developing similar catalytic systems for the iodo analogue.

| Method | Catalyst/Reagent | Substrate Type | Key Features | Reported e.e. |

| Asymmetric Hydrogenation | Diphosphine/Ruthenium Complexes | β-Keto Esters | High yields and enantioselectivity for chiral 1,3-diols. | Up to 99% sctunisie.org |

| Biocatalytic Kinetic Resolution | Lipases/Esterases | Racemic Halohydrins | Green and efficient method for obtaining enantiopure halohydrins. | High nih.govunipd.it |

| Biocatalytic Kinetic Resolution | Halohydrin Dehalogenases | Racemic Halohydrins | Provides access to enantiopure halohydrins. | High unipd.itrsc.org |

| Oxidative Desymmetrization | Cu(OTf)₂/(R,R)-PhBOX | 2-Amino-1,3-diols | High enantioselectivity for α-substituted serine derivatives. | High acs.org |

Diastereoselective Synthesis of Substituted 2-Iodopropane-1,3-diol Frameworks

For substituted derivatives of 2-iodopropane-1,3-diol, controlling the diastereoselectivity is crucial. One established method for the diastereoselective synthesis of 1,3-diols is the reduction of β-hydroxy ketones. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions, leading to either syn- or anti-1,3-diols.

A notable approach for synthesizing substituted 2-amino-1,3-propanediols with anti relative stereochemistry starts from Morita-Baylis-Hillman adducts. scielo.br This strategy involves ozonolysis followed by a diastereoselective reductive amination. A similar strategy could potentially be adapted for the synthesis of iodo-analogues.

Furthermore, the hydroxy- and azido-selenenylation of trans-allylic alcohols has been shown to produce 2-phenylselenenyl-1,3-anti-diols and 2-phenylselenenyl-1,3-anti-azido-alcohols with good diastereomeric ratios. nih.gov The phenylselenenyl group can be a useful handle for further transformations, potentially including conversion to an iodo group.

| Method | Starting Material | Key Transformation | Diastereoselectivity |

| Reduction | β-Hydroxy Ketones | Diastereoselective Reduction | Controllable for syn or anti |

| Reductive Amination | Morita-Baylis-Hillman Adducts | Ozonolysis, Reductive Amination | anti |

| Hydroxy-selenenylation | trans-Allylic Alcohols | Electrophilic Addition | anti (up to 95:5 dr) nih.gov |

Strategic Control of Iodination and Hydroxylation Pathways

A primary route to 2-iodopropane-1,3-diol involves the regioselective ring-opening of an epoxide precursor, such as glycidol (B123203) or epichlorohydrin, with an iodine nucleophile. The regioselectivity of this reaction is highly dependent on the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon. libretexts.org In contrast, acidic conditions can promote an SN1-like mechanism, leading to attack at the more substituted carbon. libretexts.org

The use of elemental iodine in the presence of catalysts like meso-tetraphenylporphyrins (H₂TPP) can facilitate the highly regioselective ring-opening of epoxides to yield β-iodoalcohols. mdpi.comresearchgate.net This method proceeds via an anti-Markovnikov addition, with the iodide attacking the less substituted carbon.

Another strategy involves the halohydrin formation from alkenes. The reaction of an alkene with a halogen in the presence of water is a classic method for producing halohydrins. byjus.commasterorganicchemistry.com The regioselectivity of this reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkene. masterorganicchemistry.com

| Method | Substrate | Reagents | Regioselectivity |

| Epoxide Ring-Opening | Epoxide | Iodine Nucleophile (Basic/Neutral) | Attack at less substituted carbon (SN2) libretexts.org |

| Epoxide Ring-Opening | Epoxide | Iodine Nucleophile (Acidic) | Attack at more substituted carbon (SN1-like) libretexts.org |

| Catalytic Epoxide Opening | Epoxide | I₂ / H₂TPP | Anti-Markovnikov mdpi.comresearchgate.net |

| Halohydrin Formation | Alkene | I₂ / H₂O | Markovnikov masterorganicchemistry.com |

Sustainable and Green Chemistry Principles in 2-Iodopropane-1,3-diol Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of 2-iodopropane-1,3-diol, this translates to a focus on catalytic methods, the use of environmentally benign solvents, and maximizing atom economy.

Catalytic Routes for Atom Economy and Reduced Waste Generation

Catalytic methods are central to green chemistry as they reduce the need for stoichiometric reagents, thereby minimizing waste. The synthesis of halohydrins can be achieved using various catalytic systems. For instance, visible-light-triggered catalytic synthesis of halohydrins from epoxides has been developed using copper and iron salts with trichloroacetonitrile (B146778) as a halogen source. oup.com This method operates under mild conditions and offers a greener alternative to traditional methods.

Biocatalysis represents a particularly sustainable approach. Enzymes such as haloperoxidases can be used to generate hypohalites in situ from halides and hydrogen peroxide, which then react with alkenes to form halohydrins. tudelft.nl This chemoenzymatic approach avoids the direct use of hazardous halogens. Furthermore, a cascade reaction involving a P450 monooxygenase for stereoselective hydroxylation and a halohydrin dehalogenase for enantioselective dehalogenation has been developed for the synthesis of optically active β-halohydrins from halohydrocarbons. unipd.itrsc.orgrsc.org

| Catalyst Type | Reaction | Key Advantages |

| Copper/Iron Salts | Halohydrin synthesis from epoxides | Mild conditions, visible light-triggered oup.com |

| Haloperoxidases | Halohydrin synthesis from alkenes | In situ generation of hypohalites, avoids use of elemental halogens tudelft.nl |

| P450 Monooxygenase & Halohydrin Dehalogenase | Enantioselective synthesis of β-halohydrins | One-pot cascade, high enantioselectivity unipd.itrsc.orgrsc.org |

Solvent-Free and Alternative Reaction Media for Environmental Mitigation

The choice of solvent is a critical factor in the environmental impact of a chemical process. Whenever possible, solvent-free conditions are preferred. An efficient and eco-friendly protocol has been developed for the preparation of n-alkyl terminal halohydrin esters from the ring-opening of cyclic ethers with acid halides under solvent- and catalyst-free conditions. rsc.orgrsc.org

Ionic liquids have emerged as promising alternative reaction media due to their low vapor pressure and potential for recyclability. The ring-opening of epoxides with lithium halides in ionic liquids such as [bmim]PF₆ or [bmim]BF₄ proceeds rapidly under mild and neutral conditions to afford vicinal halohydrins in high yields. oup.comoup.com The ionic liquid can often be recovered and reused multiple times with consistent activity. oup.com

Water is the ultimate green solvent, and methods that utilize water as the reaction medium are highly desirable. The reaction of epoxides with elemental iodine and bromine in the presence of certain catalysts can be carried out in various solvents, including aprotic solvents, highlighting the potential for developing water-based systems. researchgate.net

| Reaction Medium | Reaction | Benefits |

| Solvent-Free | Ring-opening of cyclic ethers with acid halides | Reduced waste, eco-friendly rsc.orgrsc.org |

| Ionic Liquids (e.g., [bmim]PF₆) | Ring-opening of epoxides with lithium halides | Mild conditions, high yields, recyclable solvent oup.comoup.com |

| Water | Potential for epoxide ring-opening reactions | Environmentally benign, readily available |

Biocatalytic and Chemoenzymatic Approaches for 2-Iodopropane-1,3-diol

The application of biocatalysis and chemoenzymatic strategies in organic synthesis has gained significant traction due to environmental concerns and the demand for highly selective reactions. rsc.org These methods employ enzymes or whole-cell microorganisms to catalyze chemical transformations with high stereo- and regioselectivity, often under mild conditions. core.ac.uk

While direct biocatalytic synthesis of 2-Iodopropane-1,3-diol is not extensively documented, related chemoenzymatic approaches for structurally similar 1,3-diols provide a foundational framework. A key strategy is the desymmetrization of prochiral 2-substituted-1,3-propanediols. For instance, lipase-catalyzed acylation or deacylation can resolve racemic mixtures or transform symmetrical precursors into chiral building blocks. psu.eduresearchgate.net

One notable study demonstrated the desymmetrization of 2-ethyl-1,3-propanediol and its diacetate derivative using Pseudomonas fluorescens lipase. psu.edu This enzymatic process yielded (R)-1-O-acetyl-2-ethyl-1,3-propanediol, which was subsequently converted to an iodinated derivative, (S)-1-O-acetyl-2-ethyl-3-iodopropanol. psu.edu This highlights a potential chemoenzymatic pathway where a 2-substituted-1,3-propanediol could be enzymatically resolved and then chemically iodinated to produce chiral derivatives of 2-Iodopropane-1,3-diol.

Furthermore, the regio- and stereoselective reduction of 1,3-aryldiketones using whole-cell biocatalysts like baker's yeast or Lactobacillus reuteri can produce enantiomerically enriched β-hydroxyketones and 1,3-diols. nih.gov Such intermediates could potentially be transformed into the target iodinated diol through subsequent chemical steps. The broad substrate tolerance of enzymes like aldoxime dehydratases, which can handle various aliphatic and aromatic aldoximes, also suggests the potential for biocatalytic routes to be developed for complex functionalized molecules like 2-Iodopropane-1,3-diol. nih.gov

Novel Precursor Strategies and Building Block Functionalization for 2-Iodopropane-1,3-diol

Modern synthetic chemistry emphasizes the development of novel pathways that utilize readily available and versatile precursors. For 2-Iodopropane-1,3-diol, strategies involving epoxides, cyclic carbonates, unsaturated compounds, and glycerol-based scaffolds are at the forefront of research.

Utilization of Epoxide and Cyclic Carbonate Intermediates in Iodohydroxylation

Epoxides are highly valuable intermediates in organic synthesis due to their ring strain, which facilitates ring-opening reactions with a variety of nucleophiles. transformationtutoring.comucalgary.ca The synthesis of halohydrins, including iodohydrins, can be achieved through the ring-opening of epoxides. For example, the reaction of glycidol (an epoxide) with lithium iodide has been used to synthesize its isomer, 3-iodopropane-1,2-diol, in satisfactory yields. mdpi.comresearchgate.net This regioselective conversion suggests that a similar approach using a different epoxide precursor, such as 2,3-epoxy-1-propanol, could potentially yield 2-Iodopropane-1,3-diol. The hydroformylation of epoxides is another route to produce 1,3-diols, which could then be subjected to iodination. epo.org

Cyclic carbonates, which can be synthesized from epoxides and carbon dioxide or from diols and a carbonyl source, also serve as important precursors. researchgate.netrsc.org The synthesis of cyclic carbonates from 1,3-diols is a challenging but feasible reaction. rsc.orggoogle.com These cyclic intermediates can then undergo ring-opening reactions. While not a direct synthesis of 2-Iodopropane-1,3-diol, the conversion of vicinal diols to iodohydrins and epoxides demonstrates the principle of using cyclic intermediates in halogenation reactions. acs.org

Strategic Transformations of Unsaturated and Carbonyl Compounds

Unsaturated compounds, such as those containing double bonds, offer a versatile platform for introducing multiple functional groups. The Prins reaction, which involves the reaction of an alkene with an aldehyde, is a classic method for preparing 1,3-diols. wikipedia.org This could be a potential route where an appropriately substituted alkene is used to generate a 1,3-diol backbone, which is subsequently iodinated.

Carbonyl compounds are fundamental building blocks in organic synthesis. Aldol condensation reactions, for example, can be used to form β-hydroxy ketones, which can then be reduced to 1,3-diols. wikipedia.orgorganic-chemistry.org A direct catalytic asymmetric cross-aldol reaction between two different aldehydes has been developed, offering a pathway to chiral diols. organic-chemistry.org Following the creation of the 1,3-diol structure, iodination at the C2 position would be required to complete the synthesis of 2-Iodopropane-1,3-diol. The use of hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) is common for various oxidative transformations and could potentially be adapted for specific iodination steps. psu.edu

Derivatization of Glycerol (B35011) and Propanediol (B1597323) Scaffolds

Glycerol, a readily available and inexpensive byproduct of biodiesel production, is an attractive starting material for the synthesis of value-added chemicals, including propanediols. researchgate.netmagtech.com.cnsioc-journal.cn The reaction of glycerol with excess hydroiodic acid (HI) is known to produce 2-iodopropane (B156323). askfilo.com The reaction proceeds through the formation of iodinated intermediates. askfilo.comresearchgate.net While the final product under harsh conditions is 2-iodopropane, it is plausible that under carefully controlled conditions, the reaction could be stopped at the 2-Iodopropane-1,3-diol stage or one of its isomers like 3-iodopropane-1,2-diol. researchgate.netontosight.ai

Research has shown that the conversion of glycerol to 2-iodopropane can be achieved with high yields using HI, with or without a metal catalyst to regenerate HI from the iodine byproduct. researchgate.net The conditions for this transformation can be varied, affecting the yield and product distribution.

Table 1: Synthesis of 2-Iodopropane from Glycerol using HI This table is interactive. You can sort and filter the data.

| Entry | Equivalents of HI | Catalyst | Yield of 2-Iodopropane | Reference |

|---|---|---|---|---|

| 1 | Excess (Stoichiometric) | None | - (Formation noted) | researchgate.net |

| 2 | 3 | 0.3% RhCl₃ | 80% | researchgate.net |

Similarly, starting from 1,3-propanediol, selective protection of the primary hydroxyl groups, followed by iodination of the secondary hydroxyl group, presents a logical synthetic route. organic-chemistry.orgresearchgate.net This would involve standard protection group chemistry to differentiate the reactivity of the hydroxyl groups before introducing the iodine atom at the desired position.

Chemical Reactivity and Mechanistic Investigations of 2 Iodopropane 1,3 Diol

Nucleophilic Substitution Reactions Involving the C-I Bond of 2-Iodopropane-1,3-diol

The carbon-iodine (C-I) bond in 2-iodopropane-1,3-diol is the primary site for nucleophilic attack. The nature of the nucleophile, solvent conditions, and the inherent structural features of the molecule dictate the operative mechanistic pathway, leading to a variety of substitution products.

Mechanistic Elucidation of SN1 and SN2 Pathways and Stereochemical Outcomes

The secondary nature of the carbon atom bearing the iodine atom in 2-iodopropane-1,3-diol allows for the possibility of both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms.

The SN2 pathway is generally favored by strong, sterically unhindered nucleophiles in polar aprotic solvents. acs.orglibretexts.org This mechanism involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry at the reaction center. youtube.comchemguide.co.uk For 2-iodopropane-1,3-diol, an SN2 reaction would proceed via a single concerted step where the nucleophile attacks the carbon bearing the iodine, and the iodide ion is simultaneously displaced.

Conversely, the SN1 pathway is favored under conditions that promote the formation of a carbocation intermediate, such as in the presence of a weak nucleophile and a polar protic solvent. acs.orgyoutube.com The stability of the secondary carbocation that would form from 2-iodopropane-1,3-diol is a critical factor. The reaction proceeds in two steps: the slow, rate-determining departure of the iodide leaving group to form a planar carbocation, followed by a rapid attack of the nucleophile from either face of the carbocation. This results in a racemic or nearly racemic mixture of products if the starting material is chiral. nih.gov

The presence of the two hydroxyl groups can influence the preferred pathway. These groups can engage in hydrogen bonding with polar protic solvents, potentially stabilizing the transition state of an SN1 reaction.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group required | Good leaving group required |

| Stereochemistry | Racemization/Inversion | Inversion |

Intramolecular Cyclization Pathways Driven by Diol Functionality

A significant aspect of the reactivity of 2-iodopropane-1,3-diol is its propensity to undergo intramolecular cyclization, driven by the nucleophilic character of the hydroxyl groups. This internal nucleophilic attack is a prime example of neighboring group participation. youtube.comwikipedia.org

Under basic conditions, one of the hydroxyl groups can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the iodine atom in an intramolecular SN2 reaction. This process, a variation of the Williamson ether synthesis, leads to the formation of a cyclic ether. Given the 1,3-relationship between the hydroxyl and iodo groups, the product of this cyclization is a four-membered ring, specifically an oxetane (B1205548) derivative. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored over smaller rings, but the proximity of the reacting groups in 2-iodopropane-1,3-diol makes oxetane formation a viable pathway.

Regioselectivity and Chemoselectivity in Complex Reaction Environments

In a reaction medium containing multiple nucleophiles or electrophilic sites, the concepts of regioselectivity and chemoselectivity become paramount.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. youtube.com In the case of 2-iodopropane-1,3-diol, a key chemoselective challenge arises when it is subjected to reagents that could react with either the hydroxyl groups or the C-I bond. For instance, in the presence of a strong, non-nucleophilic base, deprotonation of the hydroxyl groups to initiate intramolecular cyclization might be favored over an intermolecular substitution at the C-I bond. Conversely, a soft nucleophile might preferentially attack the carbon bearing the soft iodide leaving group over the hard oxygen of the hydroxyls.

Regioselectivity concerns the preferential reaction at one of two or more similar reaction sites within a molecule. For 2-iodopropane-1,3-diol, this is less of a concern for substitution at the C-I bond as there is only one such bond. However, if the molecule were to be modified to have different leaving groups on the primary carbons, the nucleophile's preference for the secondary versus primary carbon would be a question of regioselectivity. Generally, SN2 reactions are more favorable at less sterically hindered primary carbons, while SN1 reactions are more likely at secondary or tertiary carbons that can form more stable carbocations.

Elimination Reactions and Unsaturation Generation from 2-Iodopropane-1,3-diol

In the presence of a base, 2-iodopropane-1,3-diol can undergo elimination reactions to form unsaturated products. The competition between substitution and elimination is a common theme in the chemistry of alkyl halides and is influenced by the strength and steric bulk of the base, as well as the reaction temperature. bits-pilani.ac.in

Mechanistic Investigations of E1 and E2 Pathways and Regiochemical Control

Similar to nucleophilic substitution, elimination reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. lumenlearning.com

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, leading to the formation of a double bond. mgscience.ac.inmsu.edu This pathway is favored by strong, bulky bases and higher temperatures. lumenlearning.com The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the proton being abstracted and the leaving group must be in the same plane and on opposite sides of the C-C bond.

The E1 mechanism is a two-step process that proceeds through a carbocation intermediate. lumenlearning.com It is favored by weak bases and polar protic solvents that can stabilize the carbocation. The first step is the slow departure of the leaving group to form a carbocation, followed by the rapid abstraction of a proton from an adjacent carbon by a weak base (often the solvent). lumenlearning.com

For 2-iodopropane-1,3-diol, the choice between E1 and E2 will depend on the reaction conditions. The regiochemical outcome of the elimination is predicted by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). In the case of 2-iodopropane-1,3-diol, elimination would lead to a double bond between the C1-C2 or C2-C3 positions.

| Factor | Favors E1 Pathway | Favors E2 Pathway |

| Base | Weak (e.g., H₂O, ROH) | Strong, often bulky (e.g., t-BuOK) |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Solvent | Polar Protic | Less critical, can be polar aprotic |

| Leaving Group | Good leaving group required | Good leaving group required |

| Regiochemistry | Zaitsev's rule generally followed | Zaitsev's rule (non-bulky base), Hofmann rule (bulky base) |

Formation of Allylic Alcohol and Enol Derivatives

Elimination reactions of 2-iodopropane-1,3-diol can lead to the formation of important unsaturated synthons.

The formation of an allylic alcohol would result from the elimination of HI. The product would be 2-propen-1,3-diol, which is an allylic alcohol as the hydroxyl groups are attached to carbons adjacent to the double bond. This reaction would likely be promoted by a non-nucleophilic, sterically hindered base to favor elimination over substitution.

The formation of enol derivatives from 2-iodopropane-1,3-diol is less direct. An enol is a compound containing a hydroxyl group bonded to a carbon-carbon double bond. The direct elimination product is an allylic diol. However, under certain conditions, this product could potentially tautomerize. More plausibly, subsequent oxidation of the diol could lead to a carbonyl compound which could then exist in equilibrium with its enol form. Another possibility is the formation of malondialdehyde, which exists predominantly in its enol form, though the mechanism for this transformation from 2-iodopropane-1,3-diol is not a simple elimination and may involve oxidative cleavage. nih.govnih.gov

Radical Reactions and Metal-Mediated Transformations of 2-Iodopropane-1,3-diol

The carbon-iodine (C-I) bond is relatively weak and susceptible to cleavage, making 2-iodopropane-1,3-diol a potential substrate for radical and organometallic reactions.

The C-I bond can undergo homolytic cleavage upon exposure to heat or light, or through the action of a radical initiator, to generate a carbon-centered radical intermediate. This process involves the symmetrical breaking of the covalent bond, with each atom retaining one of the bonding electrons.

The stability of the resulting radical is a key factor in determining the facility of this process. In the case of 2-iodopropane-1,3-diol, homolytic cleavage would lead to a secondary radical at the C-2 position. Secondary radicals are more stable than primary radicals due to hyperconjugation, but less stable than tertiary radicals. The presence of adjacent hydroxyl groups may also influence the stability and subsequent reactivity of this radical intermediate.

Table 1: General Bond Dissociation Energies (BDEs) for C-X Bonds

| Bond | Typical BDE (kcal/mol) |

| C-H | ~100 |

| C-C | ~85 |

| C-Br | ~70 |

| C-I | ~55 |

This table provides a general comparison of bond dissociation energies, highlighting the relative weakness of the C-I bond, which facilitates its homolytic cleavage.

Once formed, the 2,3-dihydroxypropan-2-yl radical intermediate can participate in a variety of reactions, including radical cascades, to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are typically chain reactions involving initiation, propagation, and termination steps.

In a typical propagation sequence, the carbon-centered radical can add to an unsaturated system, such as an alkene or alkyne, to form a new C-C bond and a new radical species. This new radical can then continue the chain reaction. Alternatively, the initial radical can abstract an atom (e.g., a hydrogen or a halogen) from another molecule to form a new C-H or C-X bond.

While specific examples involving 2-iodopropane-1,3-diol are not readily found in the literature, the general principles of radical-mediated C-C and C-X bond formation are well-established for other iodoalkanes. For instance, iodoalkanes are commonly used in radical additions to alkenes and in the formation of various heterocyclic structures through intramolecular cyclization reactions.

2-Iodopropane-1,3-diol can potentially serve as an electrophilic partner in organometallic cross-coupling reactions, a powerful set of methods for forming C-C bonds. These reactions are typically catalyzed by transition metals, most commonly palladium.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of 2-iodopropane-1,3-diol to form a palladium(II) intermediate.

Transmetalation: An organometallic nucleophile (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The success of such a reaction with 2-iodopropane-1,3-diol would depend on several factors, including the choice of catalyst, ligands, base, and the compatibility of the hydroxyl groups with the reaction conditions. The hydroxyl groups might require protection to prevent side reactions.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent |

| Suzuki Coupling | Organoboron compounds |

| Negishi Coupling | Organozinc compounds |

| Stille Coupling | Organotin compounds |

| Hiyama Coupling | Organosilicon compounds |

| Kumada Coupling | Grignard reagents |

This table lists some of the most common named cross-coupling reactions, which could potentially be applied to 2-iodopropane-1,3-diol.

Advanced Spectroscopic and Structural Elucidation of 2 Iodopropane 1,3 Diol and Its Derivatives

X-ray Crystallography of 2-Iodopropane-1,3-diol Co-crystals, Salts, and Adducts

Detailed experimental X-ray crystallographic data for 2-Iodopropane-1,3-diol, its co-crystals, salts, or adducts are not currently available in published literature or major crystallographic databases. Consequently, the following sections are based on theoretical considerations and data from analogous molecules.

Elucidation of Three-Dimensional Molecular Architectures and Torsional Angles

The three-dimensional structure of 2-Iodopropane-1,3-diol is characterized by a propane (B168953) backbone with hydroxyl groups at positions 1 and 3, and an iodine atom at position 2. The presence of a chiral center at the C2 carbon, bonded to four different substituents (H, I, CH₂OH, CH₂OH), means that the molecule can exist as a pair of enantiomers.

Table 1: Predicted Torsional Angles for a Conformer of 2-Iodopropane-1,3-diol

| Atoms Involved in Torsional Angle | Predicted Angle (degrees) |

|---|---|

| I - C2 - C1 - O1 | Data not available |

| I - C2 - C3 - O3 | Data not available |

| O1 - C1 - C2 - C3 | Data not available |

| C1 - C2 - C3 - O3 | Data not available |

Note: Specific, experimentally validated torsional angles are not available. The values would be dependent on the specific crystalline form and molecular packing.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly Motifs

The two hydroxyl groups in 2-Iodopropane-1,3-diol are capable of acting as both hydrogen bond donors and acceptors, making hydrogen bonding a dominant intermolecular force in its condensed phases. nih.gov These interactions are expected to play a critical role in the formation of its crystal lattice and any potential co-crystals or salts.

In a crystalline state, it is anticipated that 2-Iodopropane-1,3-diol molecules would form extensive hydrogen-bonding networks. These networks could involve chains or sheets of molecules linked together. The iodine atom, being a soft Lewis base, might also participate in weaker halogen bonding interactions, further influencing the supramolecular assembly. The formation of co-crystals with other molecules capable of hydrogen bonding would lead to diverse and complex supramolecular architectures.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and hydrogen bonding capabilities. It is plausible that 2-Iodopropane-1,3-diol could exhibit polymorphism, with different crystal packing arrangements leading to distinct physical properties.

Crystal engineering studies, which involve the rational design of crystal structures, could be employed to generate different polymorphs or co-crystals of 2-Iodopropane-1,3-diol with desired properties. By selecting appropriate co-crystal formers, it might be possible to control the supramolecular assembly and create materials with specific functionalities. However, no such studies have been reported for this specific compound.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

While specific high-resolution mass spectrometry data for 2-Iodopropane-1,3-diol is not available, an analysis of its structure allows for the prediction of its likely behavior in a mass spectrometer.

Precise Molecular Formula Determination and Isotopic Fingerprinting

High-resolution mass spectrometry would be able to determine the precise molecular formula of 2-Iodopropane-1,3-diol, which is C₃H₇IO₂. nih.gov The exact mass of the monoisotopic molecule is calculated to be 201.94908 Da. nih.gov

The isotopic fingerprint of the molecule would be distinctive due to the presence of iodine, which is monoisotopic (¹²⁷I). The carbon atoms would contribute a small M+1 peak due to the natural abundance of ¹³C.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of 2-Iodopropane-1,3-diol

| m/z | Relative Abundance (%) |

|---|---|

| 201.949 | 100 |

| 202.952 | 3.3 |

| 203.950 | 0.4 |

Note: This is a theoretical prediction. Actual abundances may vary.

Gas-Phase Fragmentation Mechanisms and Structural Inference

In an electron ionization (EI) mass spectrometer, 2-Iodopropane-1,3-diol would undergo fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments.

The C-I bond is expected to be one of the weakest bonds in the molecule, and its cleavage would be a primary fragmentation pathway. This could lead to the formation of an [M-I]⁺ ion or an I⁺ ion. Loss of water from the molecular ion is also a common fragmentation pathway for alcohols. Other likely fragmentations would involve the cleavage of C-C bonds and the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) from the hydroxymethyl groups.

Table 3: Plausible Fragmentation Pathways for 2-Iodopropane-1,3-diol

| Fragmentation Pathway | Resulting Ion (m/z) | Neutral Loss |

|---|---|---|

| Loss of Iodine radical | [C₃H₇O₂]⁺ (75) | I• |

| Loss of a hydroxymethyl radical | [C₂H₄IO]⁺ (171) | •CH₂OH |

| Loss of water | [C₃H₅IO]⁺• (183) | H₂O |

| Cleavage of C1-C2 bond | [CH₂OH]⁺ (31) | •C₂H₄IO |

| Cleavage of C2-C3 bond | [CH₂OH]⁺ (31) | •C₂H₄IO |

Note: These are predicted pathways. The relative intensities of these fragments would need to be determined experimentally.

Theoretical and Computational Chemistry Studies on 2 Iodopropane 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the molecular properties of 2-iodopropane-1,3-diol at the electronic level. These methods are instrumental in predicting its stability, reactivity, and thermochemical properties without the need for empirical data.

Density Functional Theory (DFT) for Ground State Geometries, Bond Dissociation Energies, and Reaction Barriers

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for studying the electronic structure of molecules. For 2-iodopropane-1,3-diol, DFT methods, such as B3LYP with a suitable basis set like 6-311+G(d,p) for carbon, hydrogen, and oxygen, and a basis set incorporating relativistic effects for iodine (e.g., LANL2DZ), are employed to determine its most stable three-dimensional arrangement (ground state geometry).

These calculations can predict critical parameters like bond dissociation energies (BDEs). The C-I bond is of particular interest, as its BDE is a direct indicator of the energy required to homolytically cleave the iodine atom, initiating radical reactions. Furthermore, DFT is used to map out potential energy surfaces for various reactions, allowing for the calculation of energy barriers for processes such as dehydroiodination or oxidation of the hydroxyl groups.

Table 1: Illustrative DFT-Calculated Properties for 2-Iodopropane-1,3-diol

| Parameter | Calculated Value | Unit |

| C-I Bond Length | 2.15 | Å |

| O-H Bond Length | 0.97 | Å |

| C-O-H Bond Angle | 108.5 | Degrees |

| C-I Bond Dissociation Energy | 230 | kJ/mol |

| Reaction Barrier (Hypothetical Dehydroiodination) | 150 | kJ/mol |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar halogenated alcohols. Actual values would be subject to the specific level of theory and basis set used.

Ab Initio Methods for High-Accuracy Thermochemical and Kinetic Parameters

For achieving higher accuracy, particularly for thermochemical and kinetic data, ab initio methods are utilized. Unlike DFT, which relies on an approximate exchange-correlation functional, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are derived directly from first principles.

These high-level calculations provide benchmark values for the enthalpy of formation, entropy, and heat capacity of 2-iodopropane-1,3-diol. When applied to reaction kinetics, they can yield highly accurate activation energies and rate constants, which are crucial for understanding the compound's stability and transformation pathways under different conditions. Due to their high computational cost, these methods are often used to refine the results obtained from DFT calculations for specific points on the potential energy surface.

Molecular Orbitals and Charge Distribution Analysis

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the reactivity of 2-iodopropane-1,3-diol. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational flexibility and interactions with its environment.

Conformational Landscapes and Energy Minima of 2-Iodopropane-1,3-diol

2-Iodopropane-1,3-diol possesses several rotatable bonds (C-C, C-O), leading to a complex conformational landscape. MD simulations, using a force field parameterized for halogenated organic molecules, can explore this landscape by simulating the molecule's motion over nanoseconds or longer.

This exploration reveals the various stable and metastable conformations (conformers) and the energy barriers between them. A key feature of interest is the potential for intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the iodine atom. The simulations can quantify the population of each conformer at a given temperature, identifying the most probable shapes the molecule will adopt. These studies often reveal that conformations allowing for intramolecular hydrogen bonds are significantly stabilized, representing deep minima on the potential energy surface.

Table 2: Illustrative Conformational Analysis of 2-Iodopropane-1,3-diol

| Conformer | Relative Energy (kJ/mol) | Key Feature |

| Global Minimum | 0.0 | Intramolecular H-bond (O-H···O) |

| Local Minimum 1 | 5.2 | Intramolecular H-bond (O-H···I) |

| Local Minimum 2 | 12.5 | Extended (anti) conformation, no H-bond |

Note: This data is illustrative. The relative energies and specific features of conformers are highly dependent on the force field used in the MD simulation and the solvent environment.

Solvent Effects on Molecular Conformation and Intermolecular Interactions

The behavior of 2-iodopropane-1,3-diol can change dramatically in the presence of a solvent. MD simulations are ideally suited to study these effects by explicitly including solvent molecules (e.g., water, ethanol) in the simulation box.

Dynamics of Hydrogen Bonding and Intramolecular Interactions

The conformational landscape and dynamic behavior of 2-iodopropane-1,3-diol are significantly influenced by a network of intramolecular interactions, primarily hydrogen bonding. Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, provide profound insights into the transient nature of these bonds.

In 2-iodopropane-1,3-diol, the primary intramolecular hydrogen bond is expected to form between the two hydroxyl groups (O-H···O), creating a pseudo-six-membered ring. This type of interaction is common in 1,3-diols and is known to stabilize specific conformations. researchgate.net The dynamics of this hydrogen bond are a key factor in the molecule's flexibility. MD simulations can track the distance between the donor hydrogen and the acceptor oxygen over time, revealing the bond's formation, cleavage, and lifetime. These simulations show that such hydrogen bonds are not static but exist in a dynamic equilibrium with "open" conformations where the hydroxyl groups interact with the solvent. anr.fr

The presence of the large, polarizable iodine atom at the C2 position introduces additional complexity. While not a classical hydrogen bond acceptor, iodine can participate in weaker O-H···I interactions. Computational studies on related haloalcohols suggest that the stability of such interactions depends heavily on the geometry of the conformer. The interplay and competition between the stronger O-H···O bond and the potential O-H···I interaction govern the population of different conformational states. The relative energies of these conformers can be calculated with high accuracy using quantum chemical methods like Density Functional Theory (DFT).

Furthermore, the surrounding solvent environment critically modulates these intramolecular interactions. In non-polar solvents, intramolecular hydrogen bonds are generally more stable, as intermolecular interactions with the solvent are less favorable. claremont.edu In contrast, protic solvents like water or methanol (B129727) can compete by forming intermolecular hydrogen bonds with the hydroxyl groups of 2-iodopropane-1,3-diol, thereby reducing the population of intramolecularly bonded conformers. claremont.edu Understanding these dynamics is crucial as the dominant conformation can significantly affect the molecule's physical properties and reactivity.

Computational Spectroscopy for Correlating Experimental and Theoretical Data

Computational spectroscopy serves as a vital bridge between theoretical models of molecular structure and experimental measurements. By simulating spectra for proposed conformations, researchers can validate their theoretical findings and achieve a more detailed interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. Computational chemistry, particularly DFT using methods like Gauge-Including Atomic Orbitals (GIAO), allows for the accurate prediction of ¹H and ¹³C chemical shifts and spin-spin coupling constants for different possible conformers of 2-iodopropane-1,3-diol. liverpool.ac.uk

The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is determined by the molecule's three-dimensional structure. For 2-iodopropane-1,3-diol, conformers with and without an intramolecular hydrogen bond will exhibit distinct calculated NMR spectra. nih.gov For instance, the proton involved in a hydrogen bond is typically deshielded, leading to a downfield shift in its ¹H NMR signal. By calculating the Boltzmann-averaged chemical shifts based on the predicted energies and shifts of all stable conformers, a theoretical spectrum can be generated and compared with experimental results to determine the conformational equilibrium in a given solvent. nih.gov

The following table presents a hypothetical comparison of calculated ¹H NMR chemical shifts for two representative conformers of 2-iodopropane-1,3-diol.

| Proton | Calculated δ (ppm) for Conformer A (H-bonded) | Calculated δ (ppm) for Conformer B (Non-H-bonded) |

|---|---|---|

| H on C1/C3 | 3.75 | 3.60 |

| H on C2 | 4.10 | 4.25 |

| H on OH (donor) | 4.50 | 2.10 |

| H on OH (acceptor) | 2.50 | 2.05 |

This table is illustrative and based on general principles of NMR prediction.

Similarly, three-bond coupling constants (³J), which can be calculated computationally, provide critical information about dihedral angles through the Karplus relationship. This correlation is invaluable for definitively assigning the dominant conformation of the molecule's backbone and side chains in solution. nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities for different conformers, aiding in the interpretation of experimental spectra. nih.gov

The most significant spectral feature for identifying intramolecular hydrogen bonding in 2-iodopropane-1,3-diol is the O-H stretching frequency. In a non-hydrogen-bonded (or "free") hydroxyl group, this vibration typically appears as a sharp band around 3600-3700 cm⁻¹. When the hydroxyl group acts as a hydrogen bond donor, the O-H bond weakens, causing the stretching frequency to shift to a lower wavenumber (typically 3200-3500 cm⁻¹) and the band to become broader and more intense. researchgate.netnepjol.info

Computational simulations can accurately reproduce these shifts. By comparing the calculated spectra of different conformers with the experimental spectrum, one can identify the vibrational signatures corresponding to specific structural features. nih.gov Other key vibrations, such as C-O and C-I stretching, are also sensitive to the conformational state and provide additional data for structural assignment.

The table below shows a hypothetical comparison of key calculated vibrational frequencies for hydrogen-bonded versus non-hydrogen-bonded conformers of 2-iodopropane-1,3-diol.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for Conformer A (H-bonded) | Calculated Frequency (cm⁻¹) for Conformer B (Non-H-bonded) |

|---|---|---|

| O-H Stretch (Free) | - | ~3650 |

| O-H Stretch (H-bonded) | ~3450 | - |

| C-H Stretch | 2850-3000 | 2850-3000 |

| C-O Stretch | ~1050 | ~1070 |

| C-I Stretch | ~580 | ~600 |

This table is illustrative. Actual frequencies are obtained from DFT calculations.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for 2-Iodopropane-1,3-diol Derivatives

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the structural features of molecules with their chemical reactivity or physical properties. nih.gov These models are essential in computational chemistry for predicting the behavior of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. unimore.it

For derivatives of 2-iodopropane-1,3-diol, such as ethers or esters, QSRR/QSPR models could be developed to predict properties like boiling point, solubility, or reactivity in a specific reaction. The process involves three main steps:

Descriptor Calculation: For a series of related derivatives, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be electronic (e.g., energy of the lowest unoccupied molecular orbital, E(lumo)), hydrophobic (e.g., the logarithm of the octanol-water partition coefficient, logKow), topological, or steric. unimore.itqsardb.org

Model Development: Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that links a set of descriptors to the property of interest. researchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. unimore.it

For instance, a QSAR study on the toxicity of various haloalcohols developed a model that linked toxicity to hydrophobicity (logKow) and an electronic parameter (E(lumo)). qsardb.org A similar approach could be used for derivatives of 2-iodopropane-1,3-diol.

Consider a hypothetical QSPR model for predicting the water solubility (logS) of a series of 2-iodopropane-1,3-diol ester derivatives. The descriptors might include the molecular weight (MW), the octanol-water partition coefficient (logKow), and the number of rotatable bonds (nRotB).

| Derivative (R in -O-C(O)-R) | logKow (Descriptor 1) | nRotB (Descriptor 2) | Experimental logS (Property) |

|---|---|---|---|

| -H | -0.5 | 4 | 0.8 |

| -CH₃ | 0.1 | 5 | 0.3 |

| -CH₂CH₃ | 0.6 | 6 | -0.1 |

| -CH(CH₃)₂ | 1.0 | 6 | -0.5 |

This table presents hypothetical data for illustrative purposes.

From this data, a multiple linear regression analysis might yield a QSPR equation like: logS = 1.2 - 0.8 * logKow - 0.1 * nRotB

This equation could then be used to estimate the water solubility of other, similar ester derivatives of 2-iodopropane-1,3-diol before they are synthesized, facilitating the selection of candidates with optimal properties for a given application.

Applications of 2 Iodopropane 1,3 Diol in Advanced Organic Synthesis and Materials Science

2-Iodopropane-1,3-diol as a Versatile Synthon in Complex Organic Synthesis

As a multipurpose building block, 2-iodopropane-1,3-diol offers chemists a platform for introducing specific functionalities with a high degree of control. The differential reactivity of its hydroxyl and iodo groups enables sequential and selective reactions, facilitating the assembly of intricate target molecules.

The 1,3-diol framework of 2-iodopropane-1,3-diol is ideally suited for the synthesis of saturated six- and four-membered oxygen-containing heterocycles. msu.edu

Dioxanes: 1,3-Dioxanes are commonly prepared through the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. organic-chemistry.orggoogle.com In this context, 2-iodopropane-1,3-diol can serve as the diol component, reacting with various carbonyl compounds to yield 5-iodo-1,3-dioxane derivatives. These derivatives are valuable intermediates, as the iodine atom can be subsequently displaced or used in cross-coupling reactions to introduce further molecular complexity. A general method involves using a catalyst like toluenesulfonic acid in a solvent such as toluene, often with a Dean-Stark apparatus to remove the water formed during the reaction. organic-chemistry.org

Oxetanes: The synthesis of oxetanes from 1,3-diols typically involves a Williamson etherification, where one hydroxyl group is converted into a good leaving group, and the other is deprotonated to act as an intramolecular nucleophile. rug.nlbeilstein-journals.orgresearchgate.net The structure of 2-iodopropane-1,3-diol is particularly advantageous for this transformation because the iodine atom itself can function as an excellent leaving group. Treatment of 2-iodopropane-1,3-diol with a strong base, such as sodium hydride, can deprotonate one of the primary hydroxyl groups to form an alkoxide. thieme-connect.de This alkoxide can then undergo an intramolecular SN2 reaction, attacking the central carbon and displacing the iodide to form a 3-hydroxyoxetane ring system. The reactivity differences between the primary and secondary positions allow for chemoselective reactions to form the desired ring. rsc.org

Pyrans: While direct cyclization of a three-carbon unit like 2-iodopropane-1,3-diol into a six-membered pyran ring is not straightforward, it serves as a functionalized synthon in multi-step strategies for pyran synthesis. espublisher.comorganic-chemistry.org For instance, it can be incorporated into larger molecules that are then subjected to ring-closing reactions, such as intramolecular Heck reactions or hetero-Diels-Alder cycloadditions, to form the pyran ring. espublisher.comnih.gov The diol and iodo functionalities provide handles for elaboration into the necessary precursors for these advanced cyclization methods.

The defined stereochemistry and versatile functional groups of 2-iodopropane-1,3-diol make it an important precursor for more complex molecular frameworks and tools for asymmetric synthesis.

A notable application is in the synthesis of advanced organic scaffolds like insect pheromones. For example, a stereoisomer of an iodopropane derived from a 1,3-diol is a key intermediate in the stereocontrolled synthesis of α-multistriatin. google.comuchicago.edu In this synthesis, the iodopropane fragment is alkylated with the enolate of 3-pentanone (B124093) in tetrahydrofuran, a critical step that constructs the carbon skeleton of the target molecule. google.com This demonstrates the utility of the iodopropane moiety as a robust electrophile for forming new carbon-carbon bonds.

Furthermore, chiral 1,3-diols are foundational in the design of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgorganic-chemistry.org Chiral cyclic acetals, formed from the condensation of a chiral diol and a ketone, are effective chiral auxiliaries. sfu.ca Enantiomerically pure 2-iodopropane-1,3-diol can be used to form such chiral acetal (B89532) auxiliaries. The presence of the iodine atom provides an additional functional handle that can be used for further transformations after the stereodirecting role of the auxiliary is complete.

The ability to control the three-dimensional arrangement of atoms is paramount in modern synthesis. The synthesis of the elm bark beetle pheromone component, α-multistriatin, provides a compelling case study for the use of a 2-iodopropane-1,3-diol derivative in a stereocontrolled manner. google.comuchicago.edu

The synthesis begins with commercially available cis-2-butene-1,4-diol (B44940) and proceeds through several steps to create a key acetonide alcohol intermediate. This alcohol is then converted into an iodopropane fragment that possesses the specific threo configuration at the carbon atoms corresponding to C-1 and C-2 of the final multistriatin (B1197378) product. google.com This step effectively installs the iodide and the protected hydroxyl groups with precise stereocontrol, which is crucial for the biological activity of the final pheromone. The subsequent reaction involves the alkylation of 3-pentanone with this stereodefined iodopropane, leading to the desired product in high yield and with the correct isomeric ratio. google.com

| Step | Reactants | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 1 | cis-2-Butene-1,4-diol | Conversion to acetonide alcohol | Intermediate for stereocontrol | google.com |

| 2 | Acetonide alcohol | Conversion to iodopropane | Creation of the key iodinated fragment with threo configuration | google.com |

| 3 | Iodopropane fragment, 3-Pentanone enolate | Alkylation to form C-C bond | Preservation of stereochemistry in the main scaffold | google.com |

| 4 | Ketone intermediate | Acetonide removal and cyclization | Formation of α- and γ-multistriatin (85:15 ratio) | google.com |

Role of 2-Iodopropane-1,3-diol Derivatives in Catalysis

The fundamental structure of 2-iodopropane-1,3-diol serves as a valuable scaffold for the development of specialized ligands for transition metal catalysis and for novel organocatalysts. By modifying its hydroxyl groups, new catalytic molecules with tailored properties can be synthesized.

Transition metal catalysis is a cornerstone of organic synthesis, where the choice of ligand is critical for determining the catalyst's activity and selectivity. hector-fellow-academy.deresearchgate.net Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of single-enantiomer products. mdpi.com While specific ligands derived directly from 2-iodopropane-1,3-diol are not widely reported, its 1,3-diol backbone is a common feature in many successful ligand classes.

The two hydroxyl groups of 2-iodopropane-1,3-diol can be readily functionalized to create bidentate ligands. For example, reaction with chlorodiphenylphosphine (B86185) could yield a chiral 1,3-bis(diphenylphosphino)propane (B126693) derivative. Such P,P-bidentate ligands are widely used in transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions. wikipedia.org The chiral center at the C2 position of the 2-iodopropane-1,3-diol backbone would impart chirality to the resulting ligand, making it a candidate for inducing enantioselectivity. The iodine atom could either be retained to modulate the electronic properties of the ligand or be replaced through nucleophilic substitution to introduce other functional groups, allowing for fine-tuning of the ligand's steric and electronic profile. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field complementary to metal catalysis. mdpi.com Many organocatalysts rely on specific structural motifs, such as diols, to activate substrates through mechanisms like hydrogen bonding. nih.gov

The 2-iodopropane-1,3-diol framework is a suitable starting point for creating new organocatalysts. By using an enantiomerically pure form of the diol, chiral catalysts can be developed. The hydroxyl groups can serve as anchoring points for catalytically active groups. For instance, they could be used to attach thiourea (B124793) or squaramide moieties, which are known to act as potent hydrogen-bond donors in a variety of asymmetric transformations. A catalyst built on the 2-iodopropane-1,3-diol scaffold would position these hydrogen-bonding groups in a specific three-dimensional arrangement, creating a chiral pocket to bind and activate a substrate enantioselectively.

Precursors for Supported Catalysts and Heterogeneous Systems

The bifunctional nature of 2-iodopropane-1,3-diol, featuring both hydroxyl and iodo groups, makes it a potential candidate as a precursor for the synthesis of supported catalysts. The diol functionality can be utilized to anchor the molecule onto a solid support, such as silica (B1680970) or alumina, through the formation of ether or ester linkages. Subsequent chemical modification of the iodine atom could then introduce catalytically active sites.

For instance, the hydroxyl groups could react with surface silanol (B1196071) groups on a silica support to form a covalently attached intermediate. The pendant iodo group could then be a site for further functionalization, such as conversion to other functional groups or for the attachment of metal complexes. This approach would lead to a heterogeneous catalyst where the active species is tethered to a solid support, facilitating ease of separation and catalyst recycling.

Table 1: Potential Reactions for Anchoring 2-Iodopropane-1,3-diol to a Support

| Support Material | Anchoring Reaction | Linkage Formed |

| Silica (SiO₂) | Reaction with surface silanol groups (-Si-OH) | Siloxane ether (-Si-O-C) |

| Alumina (Al₂O₃) | Reaction with surface hydroxyl groups (-Al-OH) | Aluminate ester/ether |

| Polymeric Resins | Esterification with carboxylic acid groups | Ester (-COO-C) |

While no specific studies detailing the use of 2-iodopropane-1,3-diol as a catalyst precursor were found, the principles of catalyst immobilization are well-established. The dual functionality of this molecule offers a potential route to novel heterogeneous catalysts.

2-Iodopropane-1,3-diol in the Design and Synthesis of Novel Polymeric Materials

The structure of 2-iodopropane-1,3-diol suggests its potential as a versatile building block in polymer chemistry.

Monomer in Step-Growth and Chain-Growth Polymerization Reactions (e.g., polyesters, polyethers, polycarbonates)

As a diol, 2-iodopropane-1,3-diol can theoretically act as a monomer in step-growth polymerization reactions. For example, it could react with dicarboxylic acids or their derivatives to form polyesters, with diisocyanates to form polyurethanes, or with phosgene (B1210022) or its equivalents to yield polycarbonates. The presence of the iodine atom would introduce a unique functionality into the polymer backbone.

Table 2: Potential Polymerization Reactions Involving 2-Iodopropane-1,3-diol

| Polymer Type | Co-monomer | Resulting Polymer Backbone Feature |

| Polyester | Diacyl chloride | Ester linkages with a pendant iodine atom |

| Polyether | Dihalide (in Williamson ether synthesis) | Ether linkages with a pendant iodine atom |

| Polycarbonate | Phosgene | Carbonate linkages with a pendant iodine atom |

The incorporation of an iodine atom into the polymer chain could significantly alter the material's properties, potentially enhancing its refractive index, density, or providing a reactive site for further modifications.

Cross-linking Agent and Functional Handle in Polymer Networks

The difunctionality of 2-iodopropane-1,3-diol allows it to act as a cross-linking agent. If both hydroxyl groups participate in polymerization reactions to form linear chains, the iodine atom remains as a pendant group. This iodine can then be used to form cross-links between polymer chains through various chemical reactions, such as nucleophilic substitution. This would transform a thermoplastic material into a thermoset with enhanced mechanical strength and thermal stability.

Modification of Polymer Backbones and Side Chains

Polymers containing 2-iodopropane-1,3-diol as a monomeric unit would possess a reactive C-I bond along the backbone. This bond can serve as a handle for post-polymerization modification. For example, the iodine atom could be substituted by a variety of nucleophiles to introduce different functional groups, thereby tuning the polymer's properties for specific applications. This approach allows for the synthesis of a family of polymers with diverse functionalities from a single parent polymer.

Supramolecular Chemistry and Host-Guest Interactions with 2-Iodopropane-1,3-diol

The ability of 2-iodopropane-1,3-diol to participate in non-covalent interactions makes it a molecule of interest in the field of supramolecular chemistry.

Design of Self-Assembled Structures and Molecular Recognition Elements

The hydroxyl groups of 2-iodopropane-1,3-diol are capable of forming hydrogen bonds, which are fundamental interactions in molecular self-assembly. These interactions can direct the formation of ordered supramolecular structures in the solid state or in solution. Furthermore, the iodine atom can act as a halogen bond donor, another important non-covalent interaction used in crystal engineering and the design of molecular solids.

While specific examples of self-assembled structures based on 2-iodopropane-1,3-diol are not documented in the searched literature, its functional groups provide the necessary components for designing such systems. It could potentially be used as a building block for forming liquid crystals, gels, or other organized assemblies. The directionality and strength of the hydrogen and halogen bonds could be exploited to control the architecture of the resulting supramolecular structures.

Host-Guest Chemistry Involving the Diol Moiety and Halogen Bond Donors

Host-guest chemistry is a sophisticated area of supramolecular chemistry where a larger 'host' molecule selectively binds a smaller 'guest' molecule through non-covalent interactions. army.milrsc.org These interactions can include hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic interactions. army.mil The unique three-dimensional structures formed through this recognition are crucial in various biological processes and material designs. army.mil

In the context of 2-iodopropane-1,3-diol, the diol moiety, with its two hydroxyl (-OH) groups, possesses the fundamental characteristics to act as a hydrogen bond donor and acceptor. Theoretically, these hydroxyl groups could interact with a complementary host molecule, leading to the formation of a host-guest complex.

Furthermore, the iodine atom in 2-iodopropane-1,3-diol introduces the potential for halogen bonding. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor). rsc.org Studies on related molecules, such as heptafluoro-2-iodopropane, have demonstrated their capacity to act as halogen bond donors. rsc.orgrsc.org

Despite these theoretical possibilities, a comprehensive search of current scientific literature yields no specific research findings or data on the involvement of 2-iodopropane-1,3-diol in host-guest chemistry where it acts as a guest interacting with halogen bond donors. There are no published studies detailing the formation of such complexes or the thermodynamic and structural data associated with them.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with 2-Iodopropane-1,3-diol Linkers

Coordination polymers are extended structures formed by the self-assembly of metal ions or clusters with organic ligands, also known as linkers. researchgate.netul.ie When these structures are porous, they are often referred to as metal-organic frameworks (MOFs). wikipedia.orgsigmaaldrich.com The properties of these materials, such as porosity, stability, and functionality, can be tuned by carefully selecting the metal and organic linker. wikipedia.orgsigmaaldrich.com

The 2-iodopropane-1,3-diol molecule possesses two hydroxyl groups which, under appropriate conditions (e.g., deprotonation), could potentially coordinate to metal centers. This would allow it to act as a linker, bridging metal ions to form a coordination polymer. The presence of the iodo-functional group could, in theory, impart specific properties to the resulting framework, such as altered electronic properties or the potential for post-synthetic modification.

However, an extensive review of the scientific literature reveals no published research on the use of 2-iodopropane-1,3-diol as a linker in the synthesis of coordination polymers or MOFs. There are no reports of its successful incorporation into such frameworks, and consequently, no structural or functional data is available.

The following data table, which would typically present crystallographic or performance data for such materials, remains empty due to the lack of research in this area.

Table 1: Hypothetical Coordination Polymer/MOF Data for 2-Iodopropane-1,3-diol Linkers

| Framework Designation | Metal Ion | Linker | Porosity | Application |

|---|

Future Research Directions and Unexplored Avenues for 2 Iodopropane 1,3 Diol

Advancements in Sustainable and Economical Synthesis of 2-Iodopropane-1,3-diol

The development of sustainable and cost-effective methods for synthesizing 2-Iodopropane-1,3-diol is a primary goal for making it a more accessible reagent. Current synthetic strategies often rely on traditional methods that may involve hazardous reagents or produce significant waste. Future research is expected to focus on greener alternatives.

Key research avenues include:

Catalytic Iodine Reactions: Exploring the use of catalytic amounts of iodine in oxidative transformations can offer an environmentally benign alternative to transition-metal-catalyzed reactions. researchgate.net Methodologies utilizing hypervalent iodine reagents, which are known for being mild and safe, could be adapted for the synthesis of 2-Iodopropane-1,3-diol, reducing reliance on heavy metal reagents. scispace.comumn.edu

Electro-synthesis: Electrochemical methods present a promising green alternative. For instance, the electrochemical generation of iodinating agents like iodine monochloride (ICl) avoids the use of gaseous chlorine, making the process safer and more sustainable. researchgate.net This approach could be adapted for the direct iodination of propane-1,3-diol.

Mechanochemistry: Solvent-free or liquid-assisted grinding (mechanochemical) synthesis is a rapidly growing area of green chemistry. rsc.org Investigating mechanochemical routes to 2-Iodopropane-1,3-diol could drastically reduce solvent waste and energy consumption, offering a scalable and environmentally friendly production method. rsc.orgresearchgate.net

| Synthesis Strategy | Potential Advantages | Key Research Challenge |

| Hypervalent Iodine Catalysis | Mild conditions, low toxicity, avoidance of heavy metals. scispace.comnih.gov | Development of efficient catalytic cycles and reagent recycling. nih.gov |

| Electrochemical Generation | Avoids hazardous reagents like Cl2, high purity products. researchgate.net | Optimizing electrode materials and reaction conditions for diol substrates. |

| Mechanosynthesis | Reduced solvent waste, lower energy, rapid reaction times. rsc.org | Achieving high selectivity and yield for the specific iodination of the diol. |

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways for the C-I Bond

The carbon-iodine bond is a key functional group that imparts unique reactivity to 2-Iodopropane-1,3-diol. While known for its role in nucleophilic substitution and coupling reactions, there are numerous unexplored transformation pathways.

Future research will likely focus on:

Hypervalent Iodine Intermediates: Leveraging the C-I bond to form hypervalent iodine compounds in situ can unlock novel oxidative transformations. researchgate.net These reagents are versatile for a wide range of reactions, including halogenations and C-C, C-O, or C-N couplings. nih.govacs.org

Photocatalysis: The C-I bond is susceptible to cleavage under photochemical conditions. Exploring photocatalytic activation could lead to novel radical-based reactions and C-H functionalization pathways, expanding the synthetic utility of 2-Iodopropane-1,3-diol. miragenews.com

Transition Metal-Free Couplings: Developing new coupling strategies that avoid transition metals is a major goal of sustainable chemistry. eurekalert.org Research into base-promoted, photoinduced, or electrochemical activation of the C-I bond in 2-Iodopropane-1,3-diol could lead to greener coupling methods. eurekalert.org

Ring-Opening Reactions: The molecule could act as a precursor for generating functionalized cyclic ethers or other heterocycles through intramolecular reactions involving the hydroxyl groups and the reactive C-I bond, similar to reactions observed in other halo-substituted compounds. mdpi.com

Integration of 2-Iodopropane-1,3-diol into Flow Chemistry and Microreactor Methodologies

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. softecks.innih.gov Integrating the synthesis and subsequent reactions of 2-Iodopropane-1,3-diol into these systems is a promising future direction.

Key areas for development include:

Safer Halogenations: Halogenation reactions using reagents like elemental iodine can be highly exothermic and hazardous in batch. rsc.orgrsc.org Continuous flow reactors allow for precise control over reaction conditions, minimizing safety risks and improving selectivity, making the synthesis of 2-Iodopropane-1,3-diol safer and more efficient. softecks.inresearchgate.net

Multi-step Synthesis: Flow systems enable the coupling of multiple reaction steps without isolating intermediates. unimi.it A flow process could be designed for the synthesis of 2-Iodopropane-1,3-diol followed immediately by its derivatization in a subsequent reactor, streamlining the production of complex molecules. vapourtec.com

Enhanced Reaction Control: The precise control over residence time and temperature in microreactors can be used to suppress side reactions and improve yields in transformations involving 2-Iodopropane-1,3-diol. kth.sevapourtec.com This is particularly advantageous for fast and highly exothermic processes. rsc.org

Development of High-Throughput Screening Platforms for New Reactions and Derivatizations

To accelerate the discovery of new applications for 2-Iodopropane-1,3-diol, high-throughput screening (HTS) platforms are essential. These platforms allow for the rapid testing of numerous reaction conditions, catalysts, and substrates in parallel. unchainedlabs.com

Future efforts in this area should include:

Miniaturized Reaction Arrays: Developing microtiter plate-based screening assays to quickly evaluate catalysts and reaction conditions for C-I bond functionalization. This allows for the systematic exploration of a wide range of variables, such as ligands, bases, and solvents. unchainedlabs.com

Fluorescence-Based Assays: Designing novel assays where a successful coupling or derivatization reaction involving a 2-Iodopropane-1,3-diol-derived substrate results in a fluorescent signal. acs.org This would enable rapid and automated screening of large compound libraries.